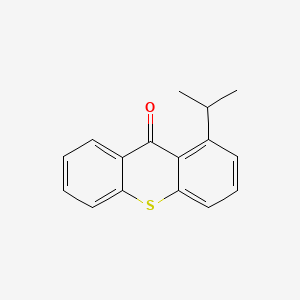

9H-Thioxanthen-9-one, (1-methylethyl)-

Description

BenchChem offers high-quality 9H-Thioxanthen-9-one, (1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Thioxanthen-9-one, (1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

75081-21-9 |

|---|---|

Molecular Formula |

C32H28O2S2 |

Molecular Weight |

508.7 g/mol |

IUPAC Name |

2-propan-2-ylthioxanthen-9-one;4-propan-2-ylthioxanthen-9-one |

InChI |

InChI=1S/2C16H14OS/c1-10(2)11-7-5-8-13-15(17)12-6-3-4-9-14(12)18-16(11)13;1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h2*3-10H,1-2H3 |

InChI Key |

WJGUSTJZJBOESK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC3=CC=CC=C3C2=O |

Other CAS No. |

75081-21-9 |

Synonyms |

2-isopropyl-9H-thioxanthen-9-one 2-ITX cpd isopropyl-9H-thioxanthen-9-one ITX cpd |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Spectroscopic Guide to 2-Isopropylthioxanthone for Researchers and Drug Development Professionals

An extensive examination of the spectroscopic properties of 2-isopropylthioxanthone (2-ITX), a photoinitiator of significant interest in various industrial and research applications. This guide provides a comprehensive overview of its UV-Vis, FT-IR, NMR, and mass spectrometry data, complete with detailed experimental protocols and data analysis to support researchers, scientists, and professionals in drug development.

Introduction

2-Isopropylthioxanthone (2-ITX) is a solid, light-yellow organic compound widely recognized for its role as a highly efficient photoinitiator in UV curing processes, such as in printing inks and coatings. Its molecular structure, featuring a thioxanthone core with an isopropyl group, gives rise to a unique spectroscopic fingerprint that is crucial for its identification, characterization, and quality control. This technical guide delves into the key spectroscopic data of 2-ITX and provides an analysis of its structural features.

Molecular and Physical Properties

| Property | Value |

| Chemical Formula | C₁₆H₁₄OS |

| Molecular Weight | 254.35 g/mol [1] |

| CAS Number | 5495-84-1[1] |

| Appearance | Light yellow to yellow to green crystalline powder[2] |

| Melting Point | 76 °C[2] |

Spectroscopic Data and Analysis

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of 2-isopropylthioxanthone. The following sections detail the data obtained from various analytical techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of 2-ITX reveals characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum, which are attributed to the electronic transitions within the thioxanthone chromophore.

Table 1: UV-Visible Absorption Data

| Wavelength (λmax) | Solvent |

| 250 - 400 nm | General |

| ~385 nm | Not Specified |

Analysis: The broad absorption range from 250-400 nm is characteristic of the conjugated system of the thioxanthone moiety. The absorption band extending towards 385 nm is particularly significant for its application as a photoinitiator, as it allows for the absorption of energy from UV lamps, leading to the generation of reactive species that initiate polymerization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the 2-ITX molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Table 2: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960 | C-H stretch | Isopropyl (aliphatic) |

| ~1640 | C=O stretch | Ketone |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1300 | C-S stretch | Thioether |

Analysis: The FT-IR spectrum of 2-ITX is expected to show distinct peaks corresponding to the aromatic C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching of the isopropyl group will appear just below 3000 cm⁻¹. A strong absorption band around 1640 cm⁻¹ is indicative of the carbonyl (C=O) group of the ketone. The presence of the aromatic rings is confirmed by the C=C stretching vibrations around 1600 and 1500 cm⁻¹. The C-S stretching vibration of the thioether in the thioxanthone ring is typically observed in the fingerprint region, around 1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of 2-ITX by providing detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 3: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | Aromatic H |

| ~8.3 | d | 1H | Aromatic H |

| ~7.4-7.6 | m | 5H | Aromatic H |

| ~3.1 | sept | 1H | -CH(CH₃)₂ |

| ~1.3 | d | 6H | -CH(CH₃)₂ |

Table 4: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C=O |

| ~125-150 | Aromatic C |

| ~34 | -CH(CH₃)₂ |

| ~24 | -CH(CH₃)₂ |

Analysis: The ¹H NMR spectrum of 2-ITX will display signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the thioxanthone ring system. The isopropyl group will give rise to a septet for the methine proton (-CH) at a higher field and a characteristic doublet for the six equivalent methyl protons (-CH₃). The integration of these signals will confirm the number of protons in each environment.

In the ¹³C NMR spectrum, the carbonyl carbon will appear at a significantly downfield chemical shift (around 180 ppm). The aromatic carbons will resonate in the region of 125-150 ppm. The aliphatic carbons of the isopropyl group will be observed at upfield chemical shifts, with the methine carbon appearing around 34 ppm and the methyl carbons around 24 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-ITX, aiding in its identification and structural confirmation.

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 254 | [M]⁺ (Molecular ion) |

| 239 | [M - CH₃]⁺ |

| 211 | [M - C₃H₇]⁺ |

Analysis: The mass spectrum of 2-ITX shows a molecular ion peak [M]⁺ at m/z 254, which corresponds to its molecular weight. A prominent fragment is observed at m/z 239, resulting from the loss of a methyl group ([M - CH₃]⁺). Another significant fragmentation pathway involves the loss of the isopropyl group, leading to a peak at m/z 211 ([M - C₃H₇]⁺). The fragmentation pattern of the protonated molecule [M+H]⁺ shows an initial loss of the isopropyl group.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

UV-Vis Spectroscopy Protocol

-

Instrument: Agilent Cary 60 spectrophotometer or equivalent.

-

Solvent: Methanol or Dimethyl sulfoxide (DMSO).

-

Concentration: A solution of 2-isopropylthioxanthone is prepared at a concentration of approximately 10⁻⁴ mol L⁻¹.

-

Procedure: A blank spectrum of the solvent is recorded first. The spectrum of the 2-ITX solution is then measured over a wavelength range of 200-600 nm.[4][5]

-

Parameters: Scan rate of 600 nm/min.

FT-IR Spectroscopy Protocol

-

Instrument: Thermo Fisher Nicolet 6700 FT-IR spectrometer or equivalent.

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Procedure: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

Parameters: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

NMR Spectroscopy Protocol

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of 2-isopropylthioxanthone is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Procedure: The sample is placed in the NMR spectrometer, and both ¹H and ¹³C NMR spectra are acquired.

-

Parameters: Standard acquisition parameters for ¹H and ¹³C NMR are used.

Mass Spectrometry Protocol

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

GC-MS:

-

Gas Chromatograph: Coupled to a mass spectrometer.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

-

LC-MS/MS:

Data Visualization

The following diagrams illustrate the molecular structure of 2-isopropylthioxanthone and a typical workflow for its spectroscopic analysis.

Caption: Molecular structure of 2-isopropylthioxanthone.

Caption: General workflow for spectroscopic analysis.

References

- 1. 2-Isopropylthioxanthone | C16H14OS | CID 79633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. Determination of 2-isopropyl thioxanthone and 2-ethylhexyl-4-dimethylaminobenzoate in milk: comparison of gas and liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 2-异丙基噻吨酮 - 2-异丙基-9 H -硫杂蒽酮 [sigmaaldrich.com]

Synthesis and Characterization of Novel 2-Isopropylthioxanthone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel 2-isopropylthioxanthone (2-ITX) derivatives. This class of compounds holds promise for applications in medicinal chemistry, particularly as modulators of androgen receptor signaling. This document details experimental protocols, presents key characterization data in a structured format, and illustrates relevant biological pathways and experimental workflows.

Introduction to 2-Isopropylthioxanthone and its Derivatives

Thioxanthones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, planar structure makes them an attractive scaffold for developing biologically active molecules. 2-Isopropylthioxanthone (2-ITX), a well-known photoinitiator, has also been identified as a potential endocrine disruptor, exhibiting anti-estrogenic and anti-androgenic properties in vitro.[1] This has spurred research into the synthesis of novel 2-ITX derivatives to explore their therapeutic potential, particularly in the context of hormone-dependent cancers such as prostate cancer. The development of derivatives allows for the fine-tuning of physicochemical properties and biological activity, aiming to enhance potency and selectivity for specific molecular targets.

Synthesis of 2-Isopropylthioxanthone Derivatives

The synthesis of 2-ITX derivatives typically begins with the construction of the core thioxanthone scaffold, followed by functionalization. A common route to the 2-ITX core involves the cyclization of 2-(4-isopropylphenylthio)benzoic acid. Further derivatization can be achieved through various organic reactions, including bromination and subsequent cross-coupling reactions.

General Synthetic Scheme

The overall synthetic strategy for generating a library of 2-ITX derivatives is depicted below. This involves the synthesis of the 2-ITX core, followed by bromination to introduce a reactive handle, and subsequent derivatization via Suzuki coupling to introduce a variety of substituents.

Synthetic pathway for novel 2-ITX derivatives.

Experimental Protocols

Protocol 2.2.1: Synthesis of 2-Isopropylthioxanthone (2-ITX)

This protocol describes the synthesis of the 2-ITX core via acid-catalyzed cyclization.

-

Reaction Setup: To a round-bottom flask, add 2-(4-isopropylphenylthio)benzoic acid and cyclohexane.

-

Acid Addition: Slowly add concentrated sulfuric acid to the mixture under a water bath to control the temperature.

-

Reflux: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography (LC).

-

Work-up: After completion, cool the reaction and add water. Separate the organic layer, wash with water, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to yield pure 2-isopropylthioxanthone as a pale yellow solid.

Protocol 2.2.2: Synthesis of 2-Bromo-7-isopropylthioxanthone

This protocol details the bromination of the 2-ITX core.

-

Reaction Setup: Dissolve 2-isopropylthioxanthone in dichloromethane in a round-bottom flask and cool to 0°C.

-

Catalyst Addition: Add zinc chloride to the solution.

-

Bromination: Add a solution of bromine in dichloromethane dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up: Quench the reaction with sodium bisulfite solution and extract the product with dichloromethane. Wash the organic layer with water.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 2-bromo-7-isopropylthioxanthone.

Protocol 2.2.3: Suzuki Coupling for the Synthesis of 2-ITX Derivatives

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of 2-bromo-7-isopropylthioxanthone with various boronic acids.

-

Reaction Setup: In a sealed tube, combine 2-bromo-7-isopropylthioxanthone, the desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable solvent such as toluene.

-

Base Addition: Add an aqueous solution of a base, for example, 1 M sodium carbonate.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Reaction: Heat the sealed tube to 90°C and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the final 2-ITX derivative.

Characterization of 2-ITX Derivatives

The synthesized 2-ITX derivatives are characterized using a suite of analytical techniques to confirm their structure, purity, and physicochemical properties.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of newly synthesized 2-ITX derivatives.

Characterization workflow for 2-ITX derivatives.

Data Presentation

The following tables summarize the characterization data for a selection of synthesized 2-ITX derivatives.

Table 1: Synthesis Yields and Physicochemical Properties

| Compound ID | R-Group | Yield (%) | Melting Point (°C) |

| 2-ITX | H | 91 | 75-77 |

| ITX-Br | Br | - | - |

| ITX-Phenyl | Phenyl | - | - |

| ITX-Thiophene | 2-Thienyl | - | - |

| ITX-Pyridine | 4-Pyridyl | - | - |

| Schiff-Base 1 | N-1,2-diaminophenyl | 30 | 67-69 |

| Schiff-Base 2 | N-2-aminobenzothiazolyl | 73 | 116-118 |

Note: Data for some compounds were not available in the searched literature.

Table 2: Spectroscopic Data (¹H NMR and ¹³C NMR)

| Compound ID | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| 2-ITX | 1.30 (d, 6H), 3.03 (m, 1H), 7.42-8.45 (m, 7H) | - |

| Schiff-Base 1 | 5.24 (NH), 6.51 (H-3', H-6'), 7.1 (H-4', H-5'), 7.9 (H-5, H-4, H-6, H-7) | - |

| Schiff-Base 2 | - | - |

Note: Detailed NMR data for a comprehensive set of derivatives requires access to full experimental datasets.

Experimental Protocols for Characterization

Protocol 3.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

Protocol 3.3.2: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Injection: Inject 1 µL of the sample solution into the GC-MS instrument.

-

Chromatography: Use a suitable GC column (e.g., a non-polar DB-5 column) and a temperature program that allows for the separation of the analyte from any impurities. The injector temperature is typically set to 250-300°C.

-

Mass Spectrometry: The eluting compounds are ionized (typically by electron ionization) and the mass-to-charge ratio of the resulting fragments is detected.

-

Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, often by comparison to a spectral library.

Biological Activity and Signaling Pathways

2-ITX and its derivatives have shown potential as modulators of nuclear hormone receptors, particularly the androgen receptor (AR). The anti-androgenic activity of these compounds makes them interesting candidates for the development of new therapies for prostate cancer.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone or dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in cell proliferation and survival.[1][2] Anti-androgenic compounds can interfere with this pathway at various stages.

The proposed mechanism of action for 2-ITX derivatives as androgen receptor antagonists involves the competitive binding to the ligand-binding domain of the AR, preventing the binding of endogenous androgens and subsequent downstream signaling.

Androgen Receptor signaling and inhibition by 2-ITX derivatives.

Conclusion

This technical guide has outlined the synthesis, characterization, and potential biological relevance of novel 2-isopropylthioxanthone derivatives. The provided protocols offer a foundation for the generation of a diverse library of these compounds. The characterization data, while needing further expansion through ongoing research, confirms the successful synthesis of the core scaffold and its derivatives. The potential for these compounds to act as androgen receptor antagonists highlights their promise for further investigation in the context of drug discovery, particularly for androgen-dependent diseases. Future work should focus on expanding the library of derivatives, conducting comprehensive biological evaluations to establish structure-activity relationships, and elucidating the precise molecular mechanisms of action.

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of 2-Isopropylthioxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylthioxanthone (2-ITX) is a prominent member of the thioxanthone family, widely recognized for its utility as a Type II photoinitiator in various industrial applications, including printing inks, coatings, and adhesives.[1][2][3] Its efficacy stems from its distinct photophysical and photochemical characteristics, particularly its strong absorption in the UVA region and its ability to generate reactive free radicals upon irradiation.[1][4] This guide provides a comprehensive overview of the core photophysical and photochemical properties of 2-ITX, detailed experimental protocols for their characterization, and visual representations of the underlying processes.

Photophysical Properties of 2-Isopropylthioxanthone

The photophysical behavior of a molecule dictates how it interacts with light. For 2-ITX, these properties are fundamental to its function as a photoinitiator. Upon absorbing a photon of appropriate energy, the 2-ITX molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this transient state, it can undergo several processes, including fluorescence, intersystem crossing to a triplet state (T₁), or non-radiative decay. The triplet state is of particular importance for Type II photoinitiators as it is typically longer-lived and serves as the key intermediate in the subsequent photochemical reactions.

Table 1: Summary of Photophysical Data for 2-Isopropylthioxanthone

| Property | Value | Solvent/Conditions |

| Absorption Maxima (λ_max) | 258 nm, 383 nm | Acetonitrile[4][5] |

| Molar Extinction Coefficient (ε) | Data not readily available in search results | |

| Fluorescence Emission Maximum (λ_em) | Data not readily available in search results | |

| Fluorescence Quantum Yield (Φ_f) | Data not readily available in search results | |

| Triplet State Quantum Yield (Φ_T) | Can be as high as 85% for thioxanthones | Toluene[6] |

| Triplet-Triplet Absorption Maximum (λ_T-T) | 640 nm | Acetonitrile[6] |

| Triplet State Lifetime (τ_T) | Data not readily available in search results |

Note: Specific quantitative data for molar extinction coefficient, fluorescence properties, and triplet state lifetime for 2-ITX were not explicitly found in the provided search results. The triplet quantum yield is a general value for thioxanthones.

Photochemical Properties and Photoinitiation Mechanism

2-ITX functions as a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to generate the polymerizing free radicals.[1] The process is initiated by the absorption of UV light by 2-ITX. The excited triplet state of 2-ITX is a powerful hydrogen abstractor. It reacts with the amine co-initiator by abstracting a hydrogen atom, leading to the formation of a ketyl radical (from 2-ITX) and an aminoalkyl radical (from the amine).[7] The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of monomers and oligomers.[1][7]

Experimental Protocols

The characterization of the photophysical and photochemical properties of 2-ITX involves several key spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε) of 2-ITX.

Methodology:

-

Sample Preparation: Prepare a series of solutions of 2-ITX of known concentrations in a suitable solvent (e.g., acetonitrile) that is transparent in the wavelength range of interest (typically 200-800 nm).[8]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[8]

-

Measurement:

-

Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

-

Measure the absorbance of each prepared solution across the desired wavelength range.[8]

-

The wavelengths of maximum absorbance are the λ_max values.

-

-

Data Analysis: According to the Beer-Lambert law (A = εcl), a plot of absorbance at a specific λ_max versus concentration should yield a straight line. The molar extinction coefficient (ε) can be calculated from the slope of this line.[8]

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum, quantum yield (Φ_f), and lifetime (τ_f) of 2-ITX.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 2-ITX in a suitable solvent to avoid inner filter effects. The absorbance at the excitation wavelength should typically be below 0.1.

-

Instrumentation: Utilize a spectrofluorometer equipped with an excitation source, monochromators for both excitation and emission, and a detector (e.g., a photomultiplier tube).[9][10]

-

Measurement:

-

Emission Spectrum: Excite the sample at a fixed wavelength (e.g., one of its λ_max) and scan the emission monochromator to record the fluorescence intensity as a function of wavelength.[11]

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.[11]

-

Quantum Yield: Measure the integrated fluorescence intensity of the sample and compare it to that of a well-characterized fluorescence standard with a known quantum yield, measured under identical experimental conditions.

-

Lifetime: Employ time-resolved fluorescence techniques, such as Time-Correlated Single Photon Counting (TCSPC), to measure the decay of fluorescence intensity over time after pulsed excitation.

-

Laser Flash Photolysis

Objective: To study the properties of the triplet state of 2-ITX, including its lifetime (τ_T) and transient absorption spectrum.

Methodology:

-

Sample Preparation: Prepare a solution of 2-ITX in a degassed solvent to prevent quenching of the triplet state by oxygen.

-

Instrumentation: A laser flash photolysis setup consists of a pulsed laser for excitation (the "pump") and a continuous wave lamp as a probe beam, oriented perpendicularly to the pump beam. A monochromator and a fast detector (e.g., a photomultiplier tube or a gated CCD camera) are used to monitor the changes in the probe beam's intensity.[12][13]

-

Measurement:

-

A short, intense laser pulse excites the sample, populating the triplet state.

-

The change in absorbance of the sample is monitored over time at various wavelengths. This allows for the construction of the triplet-triplet absorption spectrum.[12][13]

-

The decay of the transient absorption signal over time provides the lifetime of the triplet state.[12]

-

Visualizations

Jablonski Diagram for 2-Isopropylthioxanthone

Caption: Jablonski diagram illustrating the electronic transitions of 2-ITX.

Photoinitiation Mechanism of 2-ITX with a Tertiary Amine

Caption: Reaction pathway for photoinitiation by 2-ITX and a tertiary amine.

Experimental Workflow for Photophysical Characterization

Caption: Workflow for the photophysical characterization of 2-isopropylthioxanthone.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 5495-84-1: 2-Isopropylthioxanthone | CymitQuimica [cymitquimica.com]

- 3. 2-Isopropylthioxanthone: applications in printing ink and its antiestrogenic potential_Chemicalbook [chemicalbook.com]

- 4. 2-Isopropylthioxanthone UV Photoinitiator ITX Speedcure ITX Cas 5495-84-1-Create Chemical Co., Ltd. [createchemical.com]

- 5. Photoinitiator ITX, 2-isopropylthioxanthone, Cas 5495-84-1 [sellchems.com]

- 6. researchgate.net [researchgate.net]

- 7. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. ossila.com [ossila.com]

- 10. agilent.com [agilent.com]

- 11. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

- 13. edinst.com [edinst.com]

An In-depth Technical Guide to 2-Isopropylthioxanthone (CAS 5495-84-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Isopropylthioxanthone (ITX), identified by CAS number 5495-84-1. ITX is a key organic compound, primarily utilized as a highly efficient photoinitiator in ultraviolet (UV) curing processes for inks, coatings, and adhesives.[1] Its photochemical properties enable the rapid polymerization of monomers and oligomers upon exposure to UV light.[2] This document details its physicochemical characteristics, spectroscopic data, synthesis protocols, and the mechanism of photoinitiation.

Chemical Structure and Identification

2-Isopropylthioxanthone is a derivative of thioxanthone with an isopropyl group substituted at the second position of the aromatic ring system.

References

An In-depth Technical Guide to the Type II Photoinitiation Mechanism of ITX

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Type II photoinitiation mechanism of 2-isopropylthioxanthone (ITX), a widely used photoinitiator in various industrial and research applications, including coatings, inks, and photopolymerization-based drug delivery systems.[1][2] This document details the core photochemical processes, presents key quantitative data, outlines experimental protocols for mechanism investigation, and provides visual diagrams of the reaction pathways and experimental workflows.

Core Principles of ITX Type II Photoinitiation

ITX is a highly efficient Type II photoinitiator, which means it requires a co-initiator or synergist to generate the free radicals necessary for initiating polymerization.[3] The most common co-initiators are tertiary amines, such as ethyl 4-(dimethylamino)benzoate (EDB) or 2-ethylhexyl 4-(dimethylamino)benzoate (EHA).[4] The overall mechanism is a multi-step process that begins with the absorption of ultraviolet (UV) light and culminates in the generation of polymer-initiating radicals.

The fundamental steps are:

-

UV Light Absorption: ITX absorbs UV radiation, transitioning from its ground state (S₀) to an excited singlet state (S₁).[3]

-

Intersystem Crossing (ISC): The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).[3]

-

Hydrogen Abstraction: The excited triplet ITX molecule abstracts a hydrogen atom from the amine co-initiator.[3][4] This is the key step in a Type II mechanism.

-

Radical Generation: This hydrogen abstraction process results in the formation of two radical species: an ITX-derived ketyl radical and an aminoalkyl radical.[4]

-

Initiation of Polymerization: The aminoalkyl radical is typically the primary species that initiates the polymerization of monomers (e.g., acrylates).[4]

Quantitative Data

The efficiency of the photoinitiation process is governed by several key photophysical and photochemical parameters. The following tables summarize the available quantitative data for ITX.

Table 1: Photophysical Properties of ITX

| Property | Value | Notes |

| Chemical Name | 2-Isopropylthioxanthone | - |

| CAS Number | 5495-84-1 | [5] |

| Molecular Formula | C₁₆H₁₄OS | [5] |

| Molecular Weight | 254.35 g/mol | [6] |

| UV Absorption Maxima (λ_max) | ~258 nm and ~382 nm | In various organic solvents.[7] |

| Molar Extinction Coefficient (ε) | at 258 nm: ~1.3 x 10⁵ M⁻¹cm⁻¹ at 386 nm: ~6.1 x 10⁴ M⁻¹cm⁻¹ | In CH₂Cl₂.[3] |

| Triplet State Energy (E_T) | ~260 kJ/mol | - |

| Triplet State Lifetime (τ_T) | Tens of microseconds | Solvent dependent.[4] |

| Intersystem Crossing Quantum Yield (Φ_isc) | Can be as high as 0.85 | For thioxanthones in general.[3] |

Table 2: Kinetic Parameters for ITX Photoinitiation

| Reaction | Co-initiator | Rate Constant (k) | Notes |

| Hydrogen Abstraction by Triplet ITX | Ethyl 4-(dimethylamino)benzoate (EDB) | 3.7 x 10⁹ M⁻¹s⁻¹ | [4] |

Visualization of Mechanisms and Workflows

Visual diagrams are crucial for understanding the complex relationships in photochemical processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to illustrate the ITX photoinitiation pathway and a typical experimental workflow for its characterization.

Signaling Pathway of ITX Type II Photoinitiation

Caption: Type II photoinitiation pathway of ITX.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for studying ITX photoinitiation.

Experimental Protocols

Detailed experimental investigation of the ITX photoinitiation mechanism involves several key analytical techniques.

Laser Flash Photolysis (LFP)

Objective: To detect and characterize transient species, such as the excited triplet state of ITX and the resulting ketyl radical, and to determine the kinetics of their decay and reactions.

Methodology:

-

Sample Preparation: Prepare a solution of ITX and the amine co-initiator in a suitable solvent (e.g., acetonitrile or the monomer system) in a quartz cuvette. The solution should be deoxygenated by bubbling with nitrogen or argon for at least 15 minutes, as oxygen can quench the triplet state.

-

Instrumentation: A typical LFP setup consists of a pulsed laser for excitation (e.g., a Nd:YAG laser at 355 nm) and a continuous wave analyzing light source (e.g., a xenon arc lamp) oriented perpendicular to the laser beam. A monochromator and a fast detector (e.g., a photomultiplier tube) are used to monitor changes in absorbance at specific wavelengths.

-

Data Acquisition:

-

The sample is excited with a short laser pulse (nanosecond duration).

-

The change in absorbance of the sample is monitored over time (from nanoseconds to microseconds or longer) at various wavelengths.

-

By scanning through different wavelengths, a time-resolved transient absorption spectrum can be constructed.

-

-

Data Analysis:

-

The decay kinetics of the ITX triplet state can be determined by monitoring its characteristic absorption band.

-

The rate constant for hydrogen abstraction can be calculated by measuring the decay rate of the ITX triplet state at different concentrations of the amine co-initiator (pseudo-first-order kinetics).

-

The formation and decay of the ITX ketyl radical can also be monitored at its specific absorption wavelengths.

-

Electron Spin Resonance (ESR) Spectroscopy

Objective: To directly detect, identify, and quantify the free radicals generated during the photoinitiation process.

Methodology:

-

Sample Preparation: A solution containing ITX, the co-initiator, and a spin trapping agent (e.g., phenyl-N-tert-butylnitrone, PBN) in a suitable solvent is prepared in a quartz ESR tube. The spin trap is used to convert the highly reactive, short-lived initiating radicals into more stable nitroxide radicals that are easier to detect.

-

Instrumentation: The sample is placed in the cavity of an ESR spectrometer. A light source (e.g., a mercury or xenon lamp with appropriate filters) is used to irradiate the sample directly within the ESR cavity.

-

Data Acquisition:

-

ESR spectra are recorded before, during, and after UV irradiation.

-

The magnetic field is swept while the microwave frequency is held constant, and the absorption of microwaves by the paramagnetic species is recorded.

-

-

Data Analysis:

-

The resulting ESR spectrum provides information about the structure of the trapped radical through the hyperfine coupling constants. This allows for the identification of the specific radicals formed (e.g., the aminoalkyl radical).

-

The intensity of the ESR signal is proportional to the concentration of the radicals, allowing for quantitative analysis of radical generation.

-

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

Objective: To monitor the kinetics of the photopolymerization reaction by measuring the consumption of monomer functional groups over time.

Methodology:

-

Sample Preparation: A thin film of the liquid photopolymer formulation (containing monomer, ITX, and co-initiator) is prepared between two transparent salt plates (e.g., KBr or NaCl) or on an attenuated total reflectance (ATR) crystal. The film thickness is typically controlled using a spacer.

-

Instrumentation: The sample is placed in the sample compartment of an FTIR spectrometer. A UV light source is positioned to irradiate the sample during the measurement.

-

Data Acquisition:

-

An initial IR spectrum of the uncured sample is recorded.

-

The UV irradiation is started, and IR spectra are collected rapidly and continuously at short intervals (e.g., every second).

-

Data collection continues until the polymerization reaction is complete, indicated by no further changes in the relevant absorption bands.

-

-

Data Analysis:

-

The disappearance of the monomer is monitored by the decrease in the area or height of a characteristic absorption band, such as the C=C double bond stretching vibration in acrylates (e.g., around 1635 cm⁻¹ or 810 cm⁻¹).

-

The degree of conversion of the monomer is calculated as a function of time by comparing the peak area at a given time to the initial peak area.

-

The rate of polymerization (Rp) can be determined from the slope of the conversion versus time curve.

-

By employing these techniques, researchers can gain a thorough understanding of the Type II photoinitiation mechanism of ITX, enabling the optimization of formulations for a wide range of applications in science and industry.

References

- 1. 2-Isopropylthioxanthone | 5495-84-1 [chemicalbook.com]

- 2. 2-Isopropylthioxanthone: applications in printing ink and its antiestrogenic potential_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. CAS 5495-84-1: 2-Isopropylthioxanthone | CymitQuimica [cymitquimica.com]

- 6. 2-Isopropyl thioxanthone | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

Unveiling the Photophysical Behavior of 2-Isopropylthioxanthone: A Technical Guide to its Absorption and Emission Spectra in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the absorption and emission properties of 2-isopropylthioxanthone (2-ITX), a photoinitiator of significant interest in various industrial and research applications. Understanding the spectral behavior of 2-ITX in different solvent environments is crucial for optimizing its performance in areas such as photopolymerization, ink curing, and as a sensitizer in photochemical reactions. This document summarizes the available quantitative data, details the experimental protocols for spectral measurements, and provides visual representations of the underlying photophysical processes and experimental workflows.

Core Photophysical Data

The interaction of a chromophore, such as 2-isopropylthioxanthone, with its surrounding solvent molecules can significantly influence its electronic absorption and emission characteristics. This phenomenon, known as solvatochromism, provides valuable insights into the nature of the electronic transitions and the solute-solvent interactions. While a comprehensive dataset of the absorption and emission spectra of 2-ITX across a wide array of solvents is not extensively documented in publicly available literature, this guide compiles the reported spectral data to offer a foundational understanding.

The absorption spectrum of 2-ITX is characterized by strong absorption bands in the UV-A and near-visible regions, which is a key attribute for its function as a photoinitiator.[1][2]

Table 1: Absorption Maxima (λabs) and Molar Extinction Coefficients (ε) of 2-Isopropylthioxanthone in Selected Solvents

| Solvent | λabs 1 (nm) | ε1 (M-1cm-1) | λabs 2 (nm) | ε2 (M-1cm-1) |

| Dichloromethane (CH2Cl2) | 258 | 1.3 x 105 | 386 | 6.1 x 104 |

| Acetonitrile | 258 | - | 382 | - |

Experimental Protocols

To elucidate the photophysical properties of 2-isopropylthioxanthone, standardized experimental protocols for measuring absorption and emission spectra are employed. These protocols are fundamental to ensuring the accuracy and reproducibility of the obtained data.

Sample Preparation

-

Solvent Selection: A range of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, ethanol) should be selected. All solvents must be of spectroscopic grade to minimize interference from impurities.

-

Concentration: A stock solution of 2-isopropylthioxanthone is prepared by accurately weighing the compound and dissolving it in a known volume of the chosen solvent. For absorption measurements, the concentration is typically in the range of 10-5 to 10-4 M to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0). For fluorescence measurements, a more dilute solution (typically 10-6 M) is often used to avoid inner filter effects.

-

Cuvettes: Quartz cuvettes with a path length of 1 cm are used for both absorption and fluorescence measurements in the UV-visible region.

Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.

-

Blank Correction: A baseline is recorded using a cuvette filled with the pure solvent. This is to correct for any absorption by the solvent and the cuvette itself.

-

Measurement: The absorption spectrum of the 2-ITX solution is recorded over a specific wavelength range (e.g., 200-500 nm). The wavelength of maximum absorbance (λabs) is determined from the spectrum.

-

Molar Extinction Coefficient (ε) Determination: Using the Beer-Lambert law (A = εcl), the molar extinction coefficient can be calculated, where A is the absorbance at λabs, c is the molar concentration of the solution, and l is the path length of the cuvette.

Emission (Fluorescence) Spectroscopy

-

Instrumentation: A spectrofluorometer is used to record the emission and excitation spectra.

-

Excitation Wavelength Selection: The sample is excited at or near its absorption maximum (λabs) to obtain the emission spectrum.

-

Emission Spectrum: The fluorescence emission is scanned over a wavelength range longer than the excitation wavelength (e.g., if excited at 380 nm, the emission might be scanned from 390 nm to 700 nm). The wavelength of maximum emission intensity (λem) is determined.

-

Excitation Spectrum: To confirm that the observed emission originates from the compound of interest, an excitation spectrum is recorded. The emission monochromator is set to the λem, and the excitation monochromator is scanned over a range of shorter wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum of the compound.

-

Quantum Yield Determination (Relative Method): The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield of the sample is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Visualizing the Process

To better understand the experimental workflow and the fundamental principles of absorption and emission, the following diagrams are provided.

The diagram above illustrates the sequential process of preparing the sample and then performing absorption and emission spectroscopy to determine the key photophysical parameters of 2-isopropylthioxanthone.

The Jablonski diagram provides a schematic representation of the electronic transitions that occur when a molecule like 2-isopropylthioxanthone interacts with light. It illustrates the processes of absorption, fluorescence, intersystem crossing, and phosphorescence, which are fundamental to understanding its behavior as a photoinitiator.

References

Synthesis of 2-Isopropylthioxanthone via Friedel-Crafts Acylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-isopropylthioxanthone (ITX), a prominent photoinitiator, with a core focus on the Friedel-Crafts acylation reaction. This document provides a comprehensive overview of the synthetic methodologies, experimental protocols, and quantitative data to support research and development in related fields.

Introduction to 2-Isopropylthioxanthone (ITX)

2-Isopropylthioxanthone (ITX) is a highly efficient free radical type II photoinitiator.[1][2] It is extensively used in UV curing applications, such as in inks, coatings, and adhesives.[1][2] Its chemical structure, featuring a thioxanthone core with an isopropyl group at the 2-position, is crucial for its photochemical activity. The synthesis of ITX often employs the Friedel-Crafts acylation, a fundamental and versatile method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[3][4][5]

Synthetic Pathways Involving Friedel-Crafts Acylation

The synthesis of 2-isopropylthioxanthone can be achieved through several routes that utilize Friedel-Crafts acylation, either as an intermolecular or intramolecular step.

Intermolecular Friedel-Crafts Acylation of Cumene

One direct approach involves the Friedel-Crafts acylation of cumene (isopropylbenzene) with a suitable acylating agent. A key intermediate in this process is 2-chlorothiobenzoyl chloride (CTBC).[6] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion attacks the electron-rich aromatic ring of cumene.

Reaction Scheme:

Caption: Intermolecular Friedel-Crafts Acylation of Cumene.

Intramolecular Friedel-Crafts Acylation

An alternative and widely employed strategy involves the intramolecular Friedel-Crafts acylation of a precursor molecule, typically 2-(4-isopropylphenylthio)benzoic acid. This precursor is synthesized through the condensation of p-isopropylthiophenol and an o-halobenzoic acid derivative.[7][8] The subsequent cyclization of the benzoic acid derivative in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, proceeds via an intramolecular electrophilic attack of the acylium ion on the substituted phenyl ring to form the thioxanthone core.[1][2]

Reaction Scheme:

Caption: Intramolecular Friedel-Crafts Cyclization.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of 2-isopropylthioxanthone. The following protocols are based on established methodologies.

Synthesis of 2-(4-isopropylphenylthio)benzoic acid (Precursor)

This procedure outlines the condensation reaction to form the precursor for intramolecular cyclization.

-

Reaction Setup : To a reaction vessel, add p-isopropylthiophenol, o-chlorobenzoic acid, and an alkaline catalyst such as lithium hydroxide.[7] A high-boiling point solvent like tetralin is used.[7]

-

Condensation : The mixture is heated to 180-190 °C and refluxed for approximately 6 hours.[7] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up : After cooling, the solvent is removed, and the residue is neutralized with an acid. The crude product is then purified, typically by recrystallization, to yield 2-(4-isopropylphenylthio)benzoic acid.

Intramolecular Friedel-Crafts Cyclization to 2-Isopropylthioxanthone

This protocol describes the cyclization of the precursor to the final product.

-

Reaction Setup : The precursor, 2-(4-isopropylphenylthio)benzoic acid, is dispersed in a suitable solvent like cyclohexane.[2]

-

Cyclization : Concentrated sulfuric acid (98%) is added dropwise to the mixture, which is then heated to reflux to facilitate dehydration and cyclization.[2] The reaction is monitored by TLC or by measuring the amount of water separated.[2]

-

Work-up and Purification : Upon completion, the reaction mixture is cooled and quenched with water. The organic layer is separated, washed, and the solvent is removed. The crude 2-isopropylthioxanthone is then purified by recrystallization from a solvent such as anhydrous ethanol to obtain a pale yellow solid.[2]

Experimental Workflow:

Caption: General Experimental Workflow for ITX Synthesis.

Quantitative Data

The efficiency of the synthesis is evaluated based on reaction yields and product purity. The following tables summarize the quantitative data reported in the literature.

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Isopropylthioxanthone

| Step | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Condensation | p-isopropylthiophenol, o-chlorobenzoic acid | Lithium hydroxide / Tetralin | 180-190 | 6 | - | [7] |

| Cyclization | 2-(4-isopropylphenylthio)benzoic acid | Conc. H₂SO₄ / Cyclohexane | Reflux | - | 91 | [2] |

| Overall | o-chlorobenzoic acid, 4-isopropylthiophenol | LiOH, Conc. H₂SO₄ | - | - | < 80 | [1] |

Table 2: Physicochemical and Purity Data for 2-Isopropylthioxanthone

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄OS | [2] |

| Molecular Weight | 254.35 g/mol | [2] |

| Appearance | Light yellow to yellow solid/powder | [2][9] |

| Purity (by GC) | >98.0% | [9] |

| Purity (recrystallized) | 99.3% | [2] |

| Melting Point | 74.0 - 78.0 °C | [9] |

Conclusion

The synthesis of 2-isopropylthioxanthone via Friedel-Crafts acylation, particularly through an intramolecular cyclization route, is an effective and high-yielding method. This guide provides the essential technical details, including reaction pathways, experimental protocols, and quantitative data, to aid researchers and professionals in the chemical and pharmaceutical industries. The provided workflows and data tables offer a clear and concise summary for practical application and further development of synthetic methodologies for this important photoinitiator.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Isopropylthioxanthone synthesis - chemicalbook [chemicalbook.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Friedel–Crafts Alkylation and Acylation Reactions - SYNFORM - Thieme Chemistry [thieme.de]

- 6. CN1461302A - Preparation of Thioxanthone by Friedel-Crafts Method - Google Patents [patents.google.com]

- 7. CN101570534A - Preparation process of 2-isopropyl thioxanthone - Google Patents [patents.google.com]

- 8. CN101817812A - Preparation method of 2-isopropyl thioxanthone and derivatives thereof - Google Patents [patents.google.com]

- 9. 2-Isopropylthioxanthone | 5495-84-1 | TCI AMERICA [tcichemicals.com]

Crystal Structure of 2-Isopropylthioxanthone (C₁₆H₁₄OS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-isopropylthioxanthone (ITX), a photoinitiator with noted biological activities. The document details its crystallographic parameters, experimental protocols for its synthesis and structural determination, and its interactions with key biological signaling pathways.

Crystallographic Data

2-Isopropylthioxanthone has been crystallized in two different forms: monoclinic and orthorhombic. The crystallographic data for both polymorphs are summarized below for comparative analysis.

Table 1: Crystallographic Data for the Monoclinic Form of 2-Isopropylthioxanthone

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄OS |

| Formula Weight | 254.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.1588(5) |

| b (Å) | 7.8670(4) |

| c (Å) | 10.2161(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 655.70(6) |

| Z | 2 |

| Temperature (K) | 290 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| R-factor (%) | 5.39 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and related publications.

Table 2: Crystallographic Data for the Orthorhombic Form of 2-Isopropylthioxanthone

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄OS |

| Formula Weight | 254.35 |

| Crystal System | Orthorhombic |

| Space Group | Pn2₁a |

| a (Å) | 10.807(1) |

| b (Å) | 4.024(2) |

| c (Å) | 24.827(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1079.9 |

| Z | 4 |

| R-factor (%) | 5.9 |

Data sourced from published crystallographic studies.

Experimental Protocols

A detailed, step-by-step protocol for the original crystal structure determination is not fully available in the public domain. However, based on the published data and standard crystallographic practices, a general procedure can be outlined.

Synthesis and Crystallization of 2-Isopropylthioxanthone

Several synthetic routes for 2-isopropylthioxanthone have been reported.[1][2][3] A common method involves the reaction of p-isopropylthiophenol with o-chlorobenzonitrile followed by cyclization.

Synthesis Protocol:

-

Reaction of p-isopropylthiophenol and o-chlorobenzonitrile: p-Isopropylthiophenol is dissolved in a suitable solvent (e.g., toluene, xylene) and treated with a base (e.g., sodium hydroxide, potassium hydroxide) to form the corresponding thiophenoxide.[3] o-Chlorobenzonitrile is then added to the reaction mixture, which is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Cyclization: After the initial reaction is complete, the intermediate product is cyclized using a strong acid, typically concentrated sulfuric acid. The reaction mixture is heated to promote the intramolecular cyclization, forming the thioxanthone ring system.

-

Purification and Crystallization: The crude 2-isopropylthioxanthone is purified by recrystallization from a suitable solvent, such as ethanol or toluene, to yield light yellow crystals suitable for X-ray diffraction analysis.[2][4]

X-ray Crystal Structure Determination

The following outlines a generalized protocol for the single-crystal X-ray diffraction analysis of 2-isopropylthioxanthone.

Data Collection and Processing:

-

Crystal Mounting: A suitable single crystal of 2-isopropylthioxanthone is selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected at a specific temperature (e.g., 290 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects. This step is typically carried out using software such as CrysAlisPro.

Structure Solution and Refinement:

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which determine the initial positions of the atoms in the unit cell.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

-

Validation: The final refined crystal structure is validated using tools like checkCIF to ensure its quality and correctness. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[5][6]

Signaling Pathway Interactions

2-Isopropylthioxanthone is known to interact with several biological signaling pathways, primarily acting as an agonist for the Aryl Hydrocarbon Receptor (AhR) and an antagonist for the Estrogen Receptor (ER) and Androgen Receptor (AR).

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for the synthesis and crystal structure determination of 2-isopropylthioxanthone.

Aryl Hydrocarbon Receptor (AhR) Agonist Signaling Pathway

2-Isopropylthioxanthone acts as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7]

Caption: Agonistic action of 2-isopropylthioxanthone on the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Estrogen Receptor (ER) and Androgen Receptor (AR) Antagonist Signaling Pathway

2-Isopropylthioxanthone exhibits antagonistic effects on both the Estrogen Receptor (ER) and the Androgen Receptor (AR), interfering with their normal signaling cascades.[8][9]

Caption: Antagonistic effect of 2-isopropylthioxanthone on Estrogen and Androgen Receptor signaling pathways.

References

- 1. CN101570534A - Preparation process of 2-isopropyl thioxanthone - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN103724320A - Preparation method of 2-isopropyl thioxanthone - Google Patents [patents.google.com]

- 4. 2-Isopropylthioxanthone synthesis - chemicalbook [chemicalbook.com]

- 5. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 6. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. erc.bioscientifica.com [erc.bioscientifica.com]

- 9. [PDF] Androgen receptor signaling pathways as a target for breast cancer treatment. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: 2-Isopropylthioxanthone (ITX) in Two-Photon Polymerization for 3D Printing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing 2-isopropylthioxanthone (ITX) as a photoinitiator in two-photon polymerization (2PP) for high-resolution 3D printing. This technology is pivotal for fabricating intricate microstructures essential in biomedical research, drug delivery systems, and tissue engineering.

Introduction to 2-Isopropylthioxanthone (ITX) in Two-Photon Polymerization

Two-photon polymerization (2PP) is a powerful additive manufacturing technique that enables the fabrication of complex three-dimensional structures with sub-micron resolution.[1][2][3][4][5] This high resolution is achieved through the nonlinear absorption of two photons in a photosensitive resin, confining the polymerization to a tiny focal volume.[1][2] 2-isopropylthioxanthone (ITX) is a widely used photoinitiator for radical polymerization in 2PP.[6][7][8]

ITX operates as a Norrish Type II photoinitiator. Upon simultaneous absorption of two photons, typically from a near-infrared femtosecond laser, the ITX molecule is promoted to an excited singlet state.[8][9] It then undergoes intersystem crossing to a triplet state.[8][9] In this triplet state, ITX can abstract a hydrogen atom from a monomer or a co-initiator, generating a radical that initiates the polymerization chain reaction.[3][9]

A unique characteristic of ITX in 2PP is its ability to be both an initiator and a photoinhibitor.[7][8] The same laser light used for excitation can also lead to the deactivation of the triplet state, a process that can be harnessed to further enhance the resolution of the printed structures.[6][9] Despite its utility, ITX possesses a relatively low two-photon absorption cross-section, which often necessitates higher laser powers for efficient polymerization.[8][10]

Key Experimental Parameters and Data

The successful implementation of ITX in 2PP requires careful optimization of several experimental parameters. The following table summarizes key quantitative data gathered from various studies.

| Parameter | Value/Range | Monomer/Resin System | Notes |

| ITX Concentration | 0.1 - 2.0 wt% | Acrylate-based resins (e.g., Pentaerythritol triacrylate - PETA) | Higher concentrations can increase the polymerization rate but may also lead to increased light absorption and reduced penetration depth. |

| Laser Wavelength | 780 - 800 nm | Common for two-photon excitation of ITX | Ti:Sapphire femtosecond lasers are frequently used.[3] |

| Laser Power | 4.55 - 50 mW | Dependent on ITX concentration, monomer, and desired resolution | Higher power can increase voxel size and writing speed, but excessive power can lead to material damage. |

| Scanning Speed | 10 - 1000 µm/s | Influences the exposure dose and resulting line width | Slower speeds lead to higher exposure and potentially larger features. |

| Resulting Linewidth | 65 nm - several µm | Dependent on all printing parameters | Demonstrates the high-resolution capabilities of 2PP with ITX.[10] |

Experimental Protocols

Preparation of the Photoresist Formulation

A typical photoresist formulation consists of a monomer, the photoinitiator (ITX), and potentially a co-initiator or other additives.

Materials:

-

Monomer: Pentaerythritol triacrylate (PETA) or other suitable acrylate-based monomers.

-

Photoinitiator: 2-Isopropylthioxanthone (ITX).

-

Solvent (if necessary for dissolving ITX): Dichloromethane or other appropriate solvent.

Procedure:

-

Weigh the desired amount of ITX (e.g., to achieve a 1 wt% concentration).

-

If necessary, dissolve the ITX in a minimal amount of a suitable solvent.

-

Add the dissolved ITX to the monomer.

-

Mix the solution thoroughly, preferably using a magnetic stirrer in a dark environment to prevent premature polymerization.

-

If a solvent was used, ensure its complete evaporation before use.

Two-Photon Polymerization 3D Printing Process

Equipment:

-

Two-photon polymerization 3D printer equipped with a femtosecond laser (e.g., Ti:Sapphire laser).

-

High numerical aperture objective lens.

-

Computer-aided design (CAD) software for creating the 3D model.

Procedure:

-

Prepare the substrate (e.g., a glass slide) by cleaning it with isopropanol and drying it.

-

Deposit a drop of the prepared photoresist onto the substrate.

-

Mount the substrate onto the 3D printer's stage.

-

Using the CAD software, design the desired 3D structure.

-

Set the printing parameters: laser power, scanning speed, and slicing/hatching distances.

-

Initiate the printing process. The laser will be focused into the photoresist and scanned according to the 3D model, solidifying the resin in the focal volume.

-

After printing, immerse the substrate in a suitable developer solvent (e.g., isopropanol or a 50:50 mixture of isopropanol and water) to wash away the unpolymerized resin.

-

Gently dry the fabricated structure, for example, with a stream of nitrogen gas.

Visualizations

Signaling Pathway of ITX Photoinitiation

Caption: Photoinitiation pathway of 2-isopropylthioxanthone (ITX) in two-photon polymerization.

Experimental Workflow for 2PP 3D Printing

Caption: General experimental workflow for 3D printing using two-photon polymerization.

References

- 1. Two-Photon Polymerization [cesma.de]

- 2. nanoscribe.com [nanoscribe.com]

- 3. Two-photon polymerization for 3D biomedical scaffolds: Overview and updates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-photon polymerization - UpNano – High-resolution 3D printing [upnano.com]

- 5. Two-Photon Polymerization - Technology explained | Liqcreate [liqcreate.com]

- 6. researchgate.net [researchgate.net]

- 7. "Thioxanthone Based Photoinitiators for Two-Photon Nanolithographic Pri" by Teng Chi [docs.lib.purdue.edu]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. OPG [opg.optica.org]

- 10. From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Isopropylthioxanthone (ITX) in UV Curing

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylthioxanthone (ITX) is a highly efficient Norrish Type II photoinitiator used extensively in UV curing applications.[1][2][3] Its primary function is to initiate the rapid polymerization of suitable resin formulations upon exposure to ultraviolet light. ITX is particularly valued for its excellent photochemical reactivity, solubility in common monomers and oligomers, and its ability to be used in a wide range of applications, including inks, coatings, and adhesives.[4][5] This document provides detailed application notes and protocols for the effective use of 2-isopropylthioxanthone in UV curing processes.

Physicochemical Properties of 2-Isopropylthioxanthone

A summary of the key physicochemical properties of ITX is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 2-Isopropylthioxanthone | [1][2] |

| CAS Number | 5495-84-1 | [1][2] |

| Molecular Formula | C₁₆H₁₄OS | [1][2] |

| Molecular Weight | 254.35 g/mol | [1][2] |

| Appearance | White to light yellow powder | [1][3] |

| Melting Point | 56 - 72 °C | [1][3] |

| UV Absorption Peaks | ~258 nm and ~383 nm | [1] |

| Solubility | Good solubility in most common organic solvents and UV curable monomers. | [3] |

Mechanism of Action

As a Type II photoinitiator, ITX requires a co-initiator or synergist, typically a tertiary amine, to generate free radicals. The mechanism proceeds as follows:

-

Photoexcitation: Upon absorption of UV light, the ITX molecule is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

-

Hydrogen Abstraction: The excited triplet state of ITX abstracts a hydrogen atom from the amine synergist.

-

Radical Formation: This hydrogen abstraction process generates a ketyl radical from ITX and a highly reactive aminoalkyl radical from the synergist.

-

Initiation: The aminoalkyl radical is the primary species that initiates the polymerization of acrylate or other unsaturated monomers and oligomers in the formulation, leading to the formation of a crosslinked polymer network.

This mechanism is particularly effective for curing pigmented and thick film systems due to the long-wavelength absorption of ITX, which allows for deeper penetration of UV light.[4]

Recommended Formulations and Starting Concentrations

The optimal concentration of ITX and the amine synergist depends on the specific formulation, including the type of monomers and oligomers, the presence of pigments, and the desired cure speed and film thickness. The following table provides a general starting point for formulation development.

| Component | Recommended Concentration (w/w %) | Purpose |

| 2-Isopropylthioxanthone (ITX) | 0.2 - 3.0% | Photoinitiator |

| Amine Synergist (e.g., EDB, DMB) | 2.0 - 5.0% | Co-initiator |

| Oligomers (e.g., Epoxy Acrylates, Urethane Acrylates) | 30 - 70% | Provides primary film properties |

| Monomers (e.g., TMPTA, HDDA) | 20 - 60% | Reactive diluents, adjust viscosity |

| Additives (e.g., leveling agents, defoamers) | 0.1 - 2.0% | Modify surface and application properties |

EDB: Ethyl-4-(dimethylamino)benzoate, DMB: 4,4'-Bis(dimethylamino)benzophenone, TMPTA: Trimethylolpropane triacrylate, HDDA: 1,6-Hexanediol diacrylate.

Experimental Protocols

Preparation of a UV-Curable Clear Coat Formulation

This protocol describes the preparation of a simple, clear UV-curable coating.

Materials:

-

Urethane Acrylate Oligomer

-

Trimethylolpropane Triacrylate (TMPTA)

-

2-Isopropylthioxanthone (ITX)

-

Ethyl-4-(dimethylamino)benzoate (EDB)

Procedure:

-

In a light-blocking container, combine the urethane acrylate oligomer and TMPTA monomer at the desired ratio (e.g., 60:40 by weight).

-

Stir the mixture at room temperature until a homogeneous solution is obtained. A low-speed mechanical stirrer is recommended to avoid air entrapment.

-

Add the desired amount of ITX (e.g., 2% w/w) and EDB (e.g., 4% w/w) to the mixture.

-

Continue stirring in the dark until the photoinitiator and synergist are completely dissolved.

-

Allow the formulation to sit for a short period to allow any trapped air bubbles to escape.

UV Curing and Film Property Analysis

Curing Conditions:

-

UV Lamp: Medium-pressure mercury lamp or a UV-LED lamp with an appropriate wavelength output (e.g., 365 nm or 395 nm).

-

Film Thickness: Apply the formulation to a substrate (e.g., glass or metal panel) using a barcoater to achieve a consistent film thickness (e.g., 25 µm).

-

UV Dose: The required UV dose will vary depending on the formulation and film thickness. A typical starting point is 500-1000 mJ/cm².

Performance Evaluation:

The following table summarizes key performance metrics and the methods used for their evaluation.

| Performance Metric | Test Method | Typical Results |

| Cure Speed | Real-Time FTIR (monitoring acrylate peak disappearance at ~810 cm⁻¹) | >90% conversion in a few seconds |

| Pendulum Hardness | König or Persoz Pendulum Hardness Tester (ASTM D4366) | 80-150 seconds (König) |

| Adhesion | Cross-Hatch Adhesion Test (ASTM D3359) | 4B - 5B |

| Solvent Resistance | MEK Double Rubs (ASTM D4752) | >100 |

Quantitative Data Summary

The following tables provide representative data on the effect of ITX concentration on the properties of a UV-cured acrylate coating.

Table 1: Effect of ITX Concentration on Cure Speed

| ITX Concentration (w/w %) | Amine Synergist (EDB, 4% w/w) | UV Dose (mJ/cm²) | Acrylate Conversion (%) |

| 0.5 | Yes | 500 | 85 |

| 1.0 | Yes | 500 | 92 |

| 2.0 | Yes | 500 | >95 |

| 3.0 | Yes | 500 | >95 |

Table 2: Effect of ITX Concentration on Mechanical Properties

| ITX Concentration (w/w %) | Amine Synergist (EDB, 4% w/w) | Pendulum Hardness (König, s) | Adhesion (ASTM D3359) |

| 0.5 | Yes | 110 | 4B |

| 1.0 | Yes | 135 | 5B |

| 2.0 | Yes | 140 | 5B |

| 3.0 | Yes | 142 | 5B |

Safety and Handling

2-Isopropylthioxanthone should be handled in accordance with good laboratory practices. It is a powder and can cause respiratory irritation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Tacky or uncured surface | Oxygen inhibition; Insufficient UV dose at the surface | Increase UV lamp intensity; Use a nitrogen atmosphere during curing; Increase the concentration of amine synergist. |

| Poor through-cure | Insufficient UV dose at the bottom of the film; High pigment concentration blocking UV light | Increase UV dose; Use a lamp with longer wavelength output; Optimize photoinitiator and synergist concentration. |

| Poor adhesion | Incomplete cure at the substrate interface; Poor wetting of the substrate | Ensure complete cure; Clean and pretreat the substrate; Consider using an adhesion promoter. |

| Yellowing of the cured film | Inherent property of the photoinitiator and synergist | Minimize the concentration of ITX and amine synergist; Use a photoinitiator blend. |

Conclusion

2-Isopropylthioxanthone is a versatile and highly effective photoinitiator for a wide range of UV curing applications. By understanding its mechanism of action and carefully formulating with an appropriate amine synergist, researchers and professionals can achieve rapid and efficient curing with excellent final film properties. The protocols and data provided in this document serve as a valuable starting point for the successful implementation of ITX in UV-curable systems.

References

- 1. Sinocure® ITX - 2-Isopropylthioxanthone Photoinitiator for UV Inks [sinocurechem.com]

- 2. Photoinitiator ITX, 2-isopropylthioxanthone, Cas 5495-84-1 [sellchems.com]

- 3. 2-Isopropylthioxanthone UV Photoinitiator ITX Speedcure ITX Cas 5495-84-1-Create Chemical Co., Ltd. [createchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Application of 2-Isopropylthioxanthone and its Derivatives in the Photopolymerization of Hydrogels: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of thioxanthone-based photoinitiators, particularly focusing on the principles of 2-isopropylthioxanthone (ITX), in the photopolymerization of hydrogels for biomedical applications. Due to the low water solubility of ITX, this guide also discusses the use of water-soluble thioxanthone derivatives, which are more suitable for aqueous hydrogel formulations.

Introduction

Photopolymerization is a widely used technique for the fabrication of hydrogels, offering excellent spatial and temporal control over the crosslinking process. This is particularly advantageous in drug delivery and tissue engineering, where precise three-dimensional structures are often required. The choice of photoinitiator is critical to the success of the photopolymerization process, influencing not only the polymerization kinetics and the mechanical properties of the resulting hydrogel but also its biocompatibility.

2-Isopropylthioxanthone (ITX) is a highly efficient Type II photoinitiator.[1] Upon absorption of UV light, ITX transitions to an excited triplet state. It then abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate free radicals that initiate polymerization.[1][2] While ITX is widely used in coatings and inks, its application in hydrogel synthesis is limited by its poor water solubility.[3] Therefore, for aqueous hydrogel systems, water-soluble derivatives of thioxanthone are more appropriate.[4][5] This document will provide protocols adaptable for such water-soluble thioxanthone systems, based on the photochemical principles of ITX.

Data Presentation

The selection of a photoinitiator system significantly impacts the final properties of the hydrogel. The following tables summarize key quantitative data for consideration when developing a photopolymerizable hydrogel system.

Table 1: Physicochemical Properties of Selected Photoinitiators

| Photoinitiator | Type | Absorption Maxima (nm) | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) | Water Solubility |

| 2-Isopropylthioxanthone (ITX) | II | ~258, ~383[1] | Not specified in aqueous solution | Poor |

| Irgacure 2959 | I | ~280 (used at 365) | ~1.5 x 10⁴ at 275 nm | Relatively good |

| Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) | I | ~380[6] | ~400 at 375 nm | High |

| Water-Soluble Thioxanthone (e.g., TX-S) | II | Varies with derivative | Varies with derivative | Good to High |

Table 2: Comparative Cytotoxicity of Photoinitiators

| Photoinitiator | Cell Line | Assay | Key Findings |

| 2-Isopropylthioxanthone (ITX) | Multiple | Various | Showed cytotoxicity at concentrations of 1 to 50 µM without irradiation.[7] |

| Thioxanthone Derivatives | Rat Hepatocytes | MTT, etc. | Induced cytotoxicity linked to mitochondrial failure and oxidative stress.[8] |

| Irgacure 2959 | Human Aortic Smooth Muscle Cells | Various | Cytocompatible at low concentrations (≤ 0.015% w/v), cytotoxic at higher concentrations.[9] |

| Eosin Y (with TEA) | Human Mesenchymal Stem Cells | Live/Dead | High viability at lower concentrations (0.01 mM Eosin Y, 0.1% TEA). |

Table 3: Mechanical Properties of Photopolymerized Hydrogels

| Hydrogel System | Photoinitiator System | Compressive Modulus (kPa) | Swelling Ratio (%) |

| PEGDA | Irgacure 2959 | Varies with PEGDA concentration and crosslinking density | Varies with PEGDA concentration and crosslinking density |

| Maleic chitosan/PEGDA | Irgacure 2959 | Increases with decreased maleic chitosan to PEGDA ratio | Decreases with decreased maleic chitosan to PEGDA ratio |

| PVP-based | 2-hydroxy-2-methylpropiophenone | Tensile strength varies with photoinitiator concentration | Sorption capacity is influenced by photoinitiator concentration |

Experimental Protocols

The following protocols provide a framework for the photopolymerization of hydrogels using a water-soluble thioxanthone-based photoinitiator system. These should be optimized for specific applications.

Protocol 1: Preparation of a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA), MW 3400

-